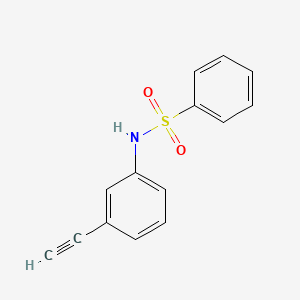

N-(3-Ethynylphenyl)-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Ethynylphenyl)-benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethynylphenyl)-benzenesulfonamide typically involves the reaction of 3-ethynylaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Ethynylphenyl)-benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group results in the corresponding amine.

Aplicaciones Científicas De Investigación

Inhibition of Carbonic Anhydrase

One of the primary applications of N-(3-Ethynylphenyl)-benzenesulfonamide is as an inhibitor of carbonic anhydrase enzymes. These enzymes play a crucial role in maintaining acid-base balance and facilitating gas exchange in tissues. The inhibition of carbonic anhydrase can lead to therapeutic effects in conditions such as:

- Glaucoma : By reducing intraocular pressure.

- Edema : Through diuretic effects.

- Epilepsy : As some carbonic anhydrase inhibitors have anticonvulsant properties .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. Preliminary studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including:

- Inducing apoptosis in cancer cells.

- Downregulating anti-apoptotic proteins such as Bcl-2.

- Inhibiting cell migration and invasion, particularly in non-small cell lung cancer (NSCLC) models .

Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, demonstrating strong antiproliferative activity. The findings suggested that the compound could effectively induce apoptosis through the Bcl-2/caspase pathway, with significant results observed at varying concentrations .

Antimicrobial Properties

The sulfonamide component suggests potential antibacterial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound could be explored for its antimicrobial applications. In vitro studies have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Research Applications Summary Table

Mecanismo De Acción

The mechanism of action of N-(3-Ethynylphenyl)-benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. The ethynyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. Additionally, the sulfonamide group can interact with hydrogen bond donors and acceptors in the target protein, stabilizing the binding interaction.

Comparación Con Compuestos Similares

Similar Compounds

Gefitinib: Another EGFR inhibitor with a similar quinazoline structure.

Afatinib: A tyrosine kinase inhibitor with a similar mechanism of action.

Uniqueness

N-(3-Ethynylphenyl)-benzenesulfonamide is unique due to its specific structural features, such as the ethynyl group and the benzenesulfonamide moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Actividad Biológica

N-(3-Ethynylphenyl)-benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an ethynyl group attached to a phenyl ring, along with a sulfonamide moiety. Its unique structure contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation and substitution, which may enhance its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the ethynyl group may engage in covalent bonding with nucleophilic residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibitors, where the compound may act as a competitive or irreversible inhibitor depending on the target.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its efficacy against specific bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has also shown promise in anticancer applications. In vitro studies have reported that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For example, it has been tested against lung cancer cell lines, revealing significant cytotoxic effects at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. A variety of derivatives have been synthesized to explore how modifications to the structure affect potency and selectivity against different biological targets.

| Compound | Structure Modification | Biological Activity |

|---|---|---|

| Compound A | Addition of halogens | Enhanced anticancer activity |

| Compound B | Alteration of ethynyl group | Improved enzyme inhibition |

| Compound C | Variations in sulfonamide group | Increased antimicrobial efficacy |

This table summarizes findings from various studies that highlight how structural changes can influence the compound's biological effects.

Case Studies

- Inhibition of Carbonic Anhydrases : A study investigated the inhibitory effects of sulfonamide derivatives on carbonic anhydrases (CAs), which are critical enzymes in many physiological processes. This compound was found to inhibit specific CA isoforms with varying potencies, indicating its potential as a therapeutic agent in conditions where CA activity is dysregulated .

- Antitumor Efficacy : Another research effort focused on the anticancer properties of this compound. It was shown to significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and modulation of cell cycle progression .

Propiedades

IUPAC Name |

N-(3-ethynylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-2-12-7-6-8-13(11-12)15-18(16,17)14-9-4-3-5-10-14/h1,3-11,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPYNFGCLMLJEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.